molecular formula C3H6O6S2 B1209029 Cyclodisone CAS No. 99591-73-8

Cyclodisone

Cat. No.: B1209029
CAS No.: 99591-73-8
M. Wt: 202.2 g/mol
InChI Key: RYIRMSRYCSMGJA-UHFFFAOYSA-N
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Description

Cyclodisone is a small molecule drug known for its potent antitumor properties. It is classified as a DNA alkylating agent, which means it can form covalent bonds with DNA, leading to DNA damage and cell death. This compound has been studied extensively for its potential use in cancer therapy, particularly for its ability to induce DNA cross-links and strand breaks in tumor cells .

Preparation Methods

The synthesis of Cyclodisone involves several steps, typically starting with the formation of a heterocyclic ring structure. The key synthetic route includes the reaction of specific sulfur-containing compounds with oxygen donors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving high-pressure and high-temperature reactions to ensure the complete formation of the desired product .

Chemical Reactions Analysis

Cyclodisone undergoes various chemical reactions, primarily involving its interaction with DNA. The main types of reactions include:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are more reactive intermediates.

    Reduction: Reduction reactions can convert this compound back to its parent thiol form.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the this compound molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

Cyclodisone has a wide range of applications in scientific research:

Mechanism of Action

Cyclodisone exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA cross-links and strand breaks. These DNA lesions interfere with DNA replication and transcription, ultimately triggering cell death. The primary molecular targets of this compound are the nucleophilic sites on DNA bases, particularly guanine. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .

Comparison with Similar Compounds

Cyclodisone is unique compared to other DNA alkylating agents due to its specific structure and reactivity. Similar compounds include:

This compound’s unique ability to form stable DNA adducts and its specific reactivity make it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRMSRYCSMGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)CS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244147
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL)
Record name CYCLODISONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

99591-73-8
Record name 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99591-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodisone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclodisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodisone
Reactant of Route 2
Cyclodisone

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